ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate” would likely involve a combination of techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography3.Chemical Reactions
The chemical reactions involving pyridines and carbamates can be quite diverse, depending on the specific functional groups present in the molecule. Pyridines can undergo electrophilic and nucleophilic substitution reactions, while carbamates can react with amines to form ureas4.
Scientific Research Applications
Analgesic Applications
Research on related compounds, such as Flupirtine, shows significant analgesic efficacy in treating severe pain, including cancer pain, without causing intense side effects, indicating a well-tolerated profile in pain management (Scheef & Wolf-Gruber, 1985). Another study explored the analgesic effects of Flupirtine on automobile driving ability, showing no impairment in healthy volunteers, suggesting its safety profile in activities requiring concentration (Biehl, 1985).
Neuroprotective and Cognitive Enhancing Effects
Compounds with structures similar to the query have been investigated for their neuroprotective and cognitive-enhancing effects. For instance, certain acetic ether derivatives were studied for their ability to improve learning and memory dysfunction in mice, demonstrating a positive impact on cognitive functions (Zhang Hong-ying, 2012).
Anticancer Properties
Research on Ethyl-2-amino-pyrrole-3-carboxylates revealed potent antiproliferative activities against a broad spectrum of soft tissue sarcoma and gastrointestinal stromal tumor cell lines, indicating a potential for anticancer applications. The mechanism involves inhibition of tubulin polymerization and induction of apoptosis (Boichuk et al., 2019).
Anti-inflammatory Effects
The study of Ethyl pyruvate on zymosan-induced generalized inflammation in mice showed significant anti-inflammatory effects, suggesting the compound's utility in reducing inflammation-related injury and pathology (Di Paola et al., 2009).
Antioxidant Potential
Investigations into the antioxidant potential of various compounds in kiwifruit demonstrated significant increases in total polyphenols and related antioxidant potential, indicating the importance of dietary antioxidants in health and disease prevention (Park et al., 2006).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Some pyridines and carbamates can be hazardous due to their reactivity or biological activity. Proper handling and disposal procedures should be followed when working with these compounds6.
Future Directions
The future directions for research on a compound like “ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate” would depend on its potential applications. For example, if it has promising biological activity, it could be further studied as a potential pharmaceutical7.
Please note that this is a general overview and may not apply directly to “ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate”. For more specific information, further research or consultation with a chemist may be necessary.
properties
IUPAC Name |
ethyl 2-amino-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-18-12(17)15-5-4-7-8(6-15)19-10(13)9(7)11(16)14-2/h3-6,13H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNUFRCYQQSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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